molecular formula C24H20N2O6 B2913212 ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005047-08-4

ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2913212
CAS No.: 1005047-08-4
M. Wt: 432.432
InChI Key: RMZWPBIXXJEQBB-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and phenyl precursors, followed by their incorporation into the pyrrolo[3,4-d][1,2]oxazole core. Key steps include cyclization reactions, esterification, and the use of protecting groups to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

Ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-2-30-24(29)15-10-12-16(13-11-15)25-22(27)19-20(18-9-6-14-31-18)26(32-21(19)23(25)28)17-7-4-3-5-8-17/h3-14,19-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZWPBIXXJEQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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